Cas no 2137629-78-6 (tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)

Tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features a pyridine core substituted with a trifluoromethyl group and a methylamino moiety, enhancing its reactivity and potential for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic processes while allowing selective deprotection when required. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug discovery. This compound is useful for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules targeting CNS disorders or inflammation. Its well-defined reactivity profile facilitates efficient coupling reactions and scaffold diversification.
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate structure
2137629-78-6 structure
Product name:tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
CAS No:2137629-78-6
MF:C17H22F3N3O2
Molecular Weight:357.370694637299
CID:5268947

tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
    • tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
    • [3,4'-Bipyridine]-1'(2'H)-carboxylic acid, 3',6'-dihydro-6-(methylamino)-5-(trifluoromethyl)-, 1,1-dimethylethyl ester
    • インチ: 1S/C17H22F3N3O2/c1-16(2,3)25-15(24)23-7-5-11(6-8-23)12-9-13(17(18,19)20)14(21-4)22-10-12/h5,9-10H,6-8H2,1-4H3,(H,21,22)
    • InChIKey: OCCULWHIULFQLS-UHFFFAOYSA-N
    • SMILES: FC(C1=C(NC)N=CC(=C1)C1=CCN(C(=O)OC(C)(C)C)CC1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 514
  • トポロジー分子極性表面積: 54.5
  • XLogP3: 3.1

tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-359484-0.1g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
0.1g
$1244.0 2023-03-07
Enamine
EN300-359484-1.0g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
1g
$0.0 2023-06-07
Enamine
EN300-359484-10.0g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
10.0g
$6082.0 2023-03-07
Enamine
EN300-359484-0.5g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
0.5g
$1357.0 2023-03-07
Enamine
EN300-359484-2.5g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
2.5g
$2771.0 2023-03-07
Enamine
EN300-359484-5.0g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
5.0g
$4102.0 2023-03-07
Enamine
EN300-359484-0.25g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
0.25g
$1300.0 2023-03-07
Enamine
EN300-359484-0.05g
tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
2137629-78-6
0.05g
$1188.0 2023-03-07

tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate 関連文献

tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylateに関する追加情報

tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate (CAS No. 2137629-78-6): A Comprehensive Overview

tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate (CAS No. 2137629-78-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a tert-butyl ester, is characterized by its unique structural features, including a methylamino group and a trifluoromethyl substituent, which contribute to its potential therapeutic applications.

The molecular structure of tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate consists of a pyridine ring with a trifluoromethyl group at the 5-position and a methylamino group at the 6-position. The tert-butyl ester moiety is attached to the pyridine ring via a dihydro-pyridine scaffold, which imparts additional stability and reactivity to the molecule. This structure is particularly interesting due to its potential for modulating various biological targets, such as receptors and enzymes involved in neurological and inflammatory disorders.

Recent studies have highlighted the potential of tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against tau protein aggregation, a key pathological feature of Alzheimer's disease. The presence of the trifluoromethyl group was found to enhance the compound's ability to cross the blood-brain barrier, thereby improving its therapeutic efficacy.

In addition to its neuroprotective properties, tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate has shown promise in the treatment of inflammatory conditions. Research conducted by a team at the University of California, San Francisco, revealed that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, making it a potential candidate for developing new anti-inflammatory drugs.

The synthesis of tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied to optimize its yield and purity. A notable synthetic route involves the reaction of 4-chloro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with 5-trifluoromethylpyridin-3(2H)-one in the presence of a base such as potassium tert-butoxide. This method has been reported to yield high purity products suitable for further biological evaluation.

The pharmacokinetic properties of tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to penetrate biological membranes and reach target tissues is attributed to its lipophilic nature and the presence of functional groups that enhance solubility.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate. Preliminary results from Phase I trials have indicated that this compound is well-tolerated by patients with minimal side effects. Further studies are needed to fully understand its therapeutic potential and optimize dosing regimens for various indications.

In conclusion, tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate (CAS No. 2137629-78-6) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique molecular structure and promising biological activities make it a valuable candidate for developing new treatments for neurodegenerative diseases and inflammatory conditions. Ongoing research and clinical trials will continue to elucidate its full potential in improving patient outcomes.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD